The synthesis of FND-4b involves several key steps:
Technical details reveal that the compound's formation involves a coupling reaction between two aryl groups and a urea moiety, facilitated by various solvents such as dimethylformamide and using bases like potassium hydroxide .
FND-4b exhibits a complex molecular structure characterized by:
The molecular formula and specific structural data are essential for understanding its reactivity and biological interactions.
FND-4b participates in various chemical reactions that are pivotal for its biological activity:
Technical details of these reactions include kinetic studies and binding affinity assessments that elucidate the compound's mechanism of action.
The mechanism of action for FND-4b primarily revolves around its ability to activate AMPK. This activation leads to:
Data supporting these findings include quantitative assays measuring cell viability and apoptosis rates post-treatment with FND-4b.
FND-4b possesses distinct physical and chemical properties:
Relevant data indicate that FND-4b maintains stability over a range of pH levels, which is advantageous for its application in biological systems .
FND-4b demonstrates significant potential in scientific research, particularly in:
Fluorinated N,N'-diarylureas (FNDs) represent a structurally innovative class of small-molecule compounds designed to overcome limitations of conventional chemotherapeutics. These molecules feature a urea core scaffold flanked by aromatic rings containing fluorine atoms or fluorinated functional groups (e.g., -OCF₃, -SCF₃), which enhance membrane permeability and metabolic stability. The strategic incorporation of fluorine atoms significantly improves bioavailability and target-binding affinity through steric and electronic effects [3] [6]. FNDs evolved from structural analogs of multikinase inhibitors like sorafenib and regorafenib, which are FDA-approved for renal, hepatic, and colorectal cancers. However, unlike these predecessors that primarily target kinase cascades (e.g., VEGFR, PDGFR), FNDs exhibit a distinct mechanism centered on metabolic regulation via AMP-activated protein kinase (AMPK) activation [3] [8]. This shift toward metabolic targeting addresses key challenges in oncology, including chemoresistance and tumor heterogeneity.
Table 1: Key Structural Features of FND-4b
Property | Value/Descriptor | Functional Significance |
---|---|---|
IUPAC Name | 1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea | Target specificity |
Molecular Weight | 430.75 g/mol | Optimal for membrane permeability |
Key Substituents | -SCF₃ (Trifluoromethylthio), -OCF₃ (Trifluoromethoxy) | Enhanced lipophilicity and metabolic stability |
Hydrogen Bond Donors/Acceptors | 2 donors, 5 acceptors | Facilitates target binding interactions |
Chemical Class | Fluorinated N,N'-diarylurea | Distinct from classical kinase inhibitors |
FND-4b (1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea) is a lead compound within the FND series, demonstrating potent AMPK activation at micromolar concentrations (IC₅₀: 6–20 μM). AMPK serves as a master regulator of cellular energy homeostasis, inducing catabolic pathways while inhibiting anabolic processes like lipid synthesis and cell proliferation. Mechanistically, FND-4b activates AMPK by promoting phosphorylation at Thr¹⁷² of its α-subunit, mimicking cellular energy stress. This activation triggers downstream effects including:
Compared to conventional AMPK activators like metformin (requiring millimolar concentrations for efficacy), FND-4b exhibits 500-fold greater potency in vitro (effective at 20 μM vs. 10,000 μM for metformin) [3] [8]. This enhanced activity is attributed to its optimized fluorine-mediated binding interactions with the AMPK γ-subunit.
Table 2: Comparative Efficacy of FND-4b vs. Metformin in Preclinical Models
Parameter | FND-4b | Metformin | Biological Consequence |
---|---|---|---|
Effective concentration | 20 μM | 10,000 μM | Clinically achievable dosing |
AMPK phosphorylation | >5-fold increase | ~2-fold increase | Robust metabolic reprogramming |
Cyclin D1 suppression | >80% reduction | 30–40% reduction | Potent anti-proliferative effects |
Apoptosis induction | 40–60% increase | 10–15% increase | Enhanced tumor cell killing |
Colorectal cancer (CRC) remains the second-leading cause of cancer-related deaths in the US, with metastatic disease accounting for >90% of mortality. Current frontline regimens (e.g., FOLFOX, FOLFIRI) suffer from dose-limiting toxicities and intrinsic/acquired resistance [1] [4]. FND-4b addresses three key pathophysiological features of CRC:
Metabolic Dysregulation: CRC cells exhibit hyperactive glycolysis and lipogenesis (Warburg effect). FND-4b counteracts this by AMPK-mediated suppression of fatty acid synthase (FASN) and ACC, starving tumors of biosynthetic precursors [3] [6].
PI3K/mTOR Pathway Overactivation: Mutations in PIK3CA (occurring in 15–30% of CRC) drive uncontrolled proliferation. FND-4b synergizes with PI3K/mTOR inhibitors (e.g., PI-103) by concurrently inhibiting upstream (PI3K) and downstream (mTOR) effectors via AMPK activation. In DLD1 cells (PIK3CA-mutant), FND-4b + PI-103 reduces viability by >80% vs. 40–50% for either agent alone [1] [4].
p53-Independent Activity: Unlike metformin, which requires functional p53 for cell cycle arrest, FND-4b suppresses cyclin D1 and induces apoptosis in p53-mutant CRC lines (e.g., HT29). This broadens applicability across genetically diverse tumors [1] [3].
Table 3: Synergistic Combinations of FND-4b in CRC Models
Combination Agent | Target/Mechanism | Cell Lines Tested | Key Findings |
---|---|---|---|
PI-103 | Dual PI3K/mTOR inhibitor | HT29, HCT116, DLD1, PDX lines | ↑ Cell death in 100% of lines; p-AKT suppression |
SN-38 | Topoisomerase I inhibitor (active metabolite of irinotecan) | LS174T, HCC-1806 | ↑ Apoptosis in 60% of lines; synergy in irinotecan-resistant subsets |
- | FND-4b monotherapy | All tested lines (including PDX-derived) | ↓ Proliferation regardless of genetic profile |
The compound’s efficacy across patient-derived xenograft (PDX) cell lines—including those from primary tumors (Pt.2377-Primary) and metastases (Pt.2377-Liver Metastasis)—confirms activity against clinically relevant, heterogeneous CRC subtypes [3] [4]. This positions FND-4b as a promising backbone for novel combinatorial regimens aimed at overcoming conventional therapeutic resistance.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6